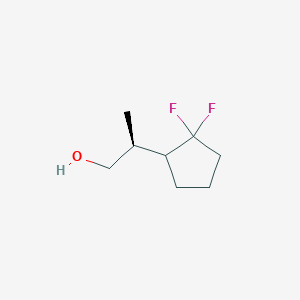
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol: is an organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a hydroxyl group attached to a propan-1-ol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol typically involves the following steps:
Cyclopentane Derivatization: The starting material, cyclopentane, undergoes fluorination to introduce the two fluorine atoms at the 2,2-positions.
Chiral Center Introduction:
Hydroxyl Group Addition: The final step involves the addition of the hydroxyl group to the propan-1-ol chain, which can be achieved through various methods such as hydroboration-oxidation or Grignard reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and chiral synthesis techniques, utilizing continuous flow reactors and advanced purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted cyclopentyl derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme-substrate interactions and inhibition mechanisms, particularly in enzymes that interact with fluorinated substrates.
Medicine:
Drug Development: Due to its unique structural features, this compound is explored as a potential lead compound in the development of new therapeutic agents, especially those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as fluorinated polymers or coatings.
作用机制
The mechanism by which (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting downstream signaling pathways and biological processes.
相似化合物的比较
- (2S)-2-(2,2-Difluorocyclopentyl)methanol
- (2S)-2-(2,2-Difluorocyclopentyl)ethanol
- (2S)-2-(2,2-Difluorocyclopentyl)butan-1-ol
Comparison:
- Structural Differences: While similar compounds share the cyclopentyl ring and fluorine atoms, they differ in the length and substitution of the alkyl chain attached to the hydroxyl group.
- Reactivity: The reactivity of these compounds can vary based on the alkyl chain length and the presence of additional functional groups.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity, with (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol being particularly notable for its balance of stability and reactivity.
属性
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7,11H,2-5H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPJKCWSMXAPF-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














